D2 Dopamine Receptor Binding Affinity Comparison
Mezilamine exhibits potent binding affinity for the human D2 dopamine receptor with a Ki of 5.40 nM [1]. This affinity places Mezilamine in the high-potency range among dopamine antagonists. Additionally, Mezilamine displays a 10-fold preferential displacement of [3H]-clonidine (alpha-agonist sites) over [3H]-WB 4101 (alpha-antagonist sites) in rat cerebral cortex, a pattern opposite to most neuroleptics including UK 177 [2].
| Evidence Dimension | D2 Dopamine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.40 nM |
| Comparator Or Baseline | Human D2 receptor binding (no specific comparator Ki provided in same assay) |
| Quantified Difference | Ki = 5.40 nM represents high-potency D2 antagonism; comparative binding to alpha-adrenoceptor subtypes shows 10-fold preference for [3H]-clonidine vs. [3H]-WB 4101 sites |
| Conditions | BindingDB curated data; inhibition of radioligand binding to human D2 receptor; alpha-adrenoceptor binding in rat cerebral cortex membranes |
Why This Matters
The high D2 affinity combined with an atypical alpha-adrenoceptor binding signature distinguishes Mezilamine from classical neuroleptics and enables selective pharmacological probing of dopamine-alpha receptor interactions.
- [1] BindingDB. BDBM50021365: Mezilamine Ki data for human D(2) dopamine receptor. ChEMBL407641. View Source
- [2] Le Fur G, Burgevin MC, Malgouris C, Uzan A. Differential effects of typical and atypical neuroleptics on alpha-noradrenergic and dopaminergic postsynaptic receptors. Neuropharmacology. 1979;18(7):591-594. View Source
